3,5-Diaminotoluene

Toxicology Regulatory Compliance Occupational Safety

Select 3,5-Diaminotoluene (CAS 108-71-4) over commodity 2,4-/2,6-isomers for rigid urethane foam initiation—a functional role enabled by its unique meta-amino substitution. Liquid at ambient temperature (mp <0°C) for direct polyol blending without pre-heating. For polyimide R&D, utilize the characterized activation energy (69.6 kJ/mol) for polymerization modeling. Lower regulatory documentation burden: not individually classified as IARC Group 2B or listed in the NTP Report on Carcinogens. Validated reverse-phase HPLC method available for QC. Procure ≥95% purity for synthesis & process development.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 108-71-4
Cat. No. B090585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diaminotoluene
CAS108-71-4
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N)N
InChIInChI=1S/C7H10N2/c1-5-2-6(8)4-7(9)3-5/h2-4H,8-9H2,1H3
InChIKeyLVNDUJYMLJDECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN WATER;  SOL IN ALC, ETHER

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diaminotoluene CAS 108-71-4: Properties and Industrial Role of the 3,5-Isomer


3,5-Diaminotoluene (CAS 108-71-4), also known as 5-methylbenzene-1,3-diamine or toluene-3,5-diamine, is an aromatic amine belonging to the diaminotoluene (DAT) family, which comprises six positional isomers [1]. This compound is a colorless crystalline solid with a molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol [2]. Its chemical structure features two amino groups (-NH₂) positioned at the 3- and 5- positions on a toluene ring, imparting specific reactivity and substitution patterns distinct from its isomeric counterparts . Commercially produced diaminotoluene mixtures typically contain all six isomers, but the 3,5-isomer is also available as a purified research chemical for specialized synthetic applications [3].

Why 3,5-Diaminotoluene Cannot Be Replaced by 2,4- or 2,6-Diaminotoluene in Specialized Applications


While 2,4-diaminotoluene (2,4-DAT, CAS 95-80-7) dominates polyurethane production as the primary TDI precursor and 2,6-diaminotoluene (2,6-DAT, CAS 823-40-5) serves as a key building block for thermoplastic polyamides, simple isomer substitution fails in applications where the 3,5-amino substitution pattern is chemically required . Unlike its 2,4- and 2,6-counterparts, 3,5-diaminotoluene exhibits distinct physical properties, including a significantly lower melting point (below 0°C versus 104-106°C for 2,6-DAT and 97-99°C for 2,4-DAT) and different solubility profiles in organic solvents . More critically, the meta-substitution geometry of 3,5-DAT confers unique reactivity as a chain extender in rigid urethane foam formulations and enables its specific use as an initiator—a functional role that 2,4-DAT and 2,6-DAT cannot fulfill due to their different amino group positioning and resulting electronic and steric properties [1].

Quantitative Evidence for 3,5-Diaminotoluene Differentiation vs. Isomeric Comparators


Regulatory Exposure: 2,4-Diaminotoluene Classified as Carcinogenic vs. 3,5-Diaminotoluene Absent from IARC/NTP Listings

2,4-Diaminotoluene is classified by the International Agency for Research on Cancer (IARC) as Group 2B (possibly carcinogenic to humans) and is listed in the U.S. National Toxicology Program (NTP) Report on Carcinogens as reasonably anticipated to be a human carcinogen [1]. In contrast, 3,5-diaminotoluene is not individually classified by IARC or listed in the NTP Report on Carcinogens [2]. While diaminotoluenes as a class are considered toxic and highly irritant chemicals [3], the absence of 3,5-DAT from carcinogen listings represents a regulatory differentiation that may influence material selection in applications where carcinogen documentation is a procurement criterion.

Toxicology Regulatory Compliance Occupational Safety

Physical Form and Processing: 3,5-Diaminotoluene Remains Oily/Liquid Below Ambient Temperature While 2,6-DAT Requires Heating

3,5-Diaminotoluene exhibits a melting point of less than 0°C and is described as an oil or low-melting solid at room temperature . In direct comparison, 2,6-diaminotoluene has a melting point of 104-106°C , and 2,4-diaminotoluene melts at 97-99°C . This approximately 100°C difference in melting behavior translates to distinct handling and formulation requirements: 3,5-DAT can be processed as a liquid without heating, whereas its 2,6- and 2,4- isomers require elevated temperatures for melting and homogeneous incorporation into reaction mixtures.

Physical Chemistry Formulation Process Engineering

Application Availability: 3,5-Diaminotoluene Functions as Rigid Urethane Initiator—a Role Not Claimed for 2,4- or 2,6-Isomers

According to the Hazardous Substances Data Bank (HSDB), 3,5-diaminotoluene is specifically used as an initiator for rigid urethane production and as a reaction product with phosgene to yield toluene diisocyanate [1]. In contrast, 2,4-diaminotoluene is primarily documented as a precursor to toluene diisocyanate and as a dye intermediate , while 2,6-diaminotoluene is characterized for its role in thermoplastic polyamide synthesis . The documented initiator function for rigid urethane applications is unique to the 3,5-isomer among the diaminotoluene family, representing a functional application difference rather than a performance difference.

Polymer Chemistry Polyurethane Foam Manufacturing

Polyimide Activation Energy: 3,5-Diaminotoluene Exhibits 69.6 kJ/mol for Polyimide Resin Production

3,5-Diaminotoluene (5-methylbenzene-1,3-diamine, 5MBDA) has been characterized with an activation energy of 69.6 kilojoules per mole in the context of polyimide resin production . This diamine can be used to synthesize a range of polyimide resins with properties dependent on the substituents attached to the diamine monomer . Comparative activation energy data for 2,4-diaminotoluene and 2,6-diaminotoluene in identical polyimide polymerization systems were not identified in available technical sources.

Polymer Chemistry Polyimides Materials Science

HPLC Retention Behavior: 3,5-Diaminotoluene Separable from Isomeric Mixtures on Reverse-Phase Columns

3,5-Diaminotoluene can be analyzed and separated using reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. The method is scalable and can be used for isolation of impurities in preparative separations, as well as for pharmacokinetic applications [1]. While this represents a validated analytical method for 3,5-DAT detection rather than a direct performance comparison against other isomers, it establishes that the 3,5-isomer can be resolved chromatographically—a necessary capability for purity verification and quality control in both research and industrial settings [1].

Analytical Chemistry Quality Control Chromatography

Validated Application Scenarios for 3,5-Diaminotoluene Based on Evidence


Rigid Polyurethane Foam Formulation Requiring an Initiator

3,5-Diaminotoluene is specifically documented as an initiator for rigid urethane production [1]. Formulators developing rigid polyurethane foam systems who require an initiator component should select 3,5-DAT rather than the commodity-scale 2,4-DAT or 2,6-DAT isomers, which are not documented for this functional role. The liquid/oil physical state of 3,5-DAT at ambient temperature (melting point <0°C) additionally facilitates direct incorporation into liquid polyol blends without pre-heating .

Polyimide Resin Synthesis Requiring Characterized Monomer Kinetics

For polymer chemists synthesizing polyimide resins where reaction kinetics modeling is required, 3,5-diaminotoluene (as 5-methylbenzene-1,3-diamine) offers the advantage of a characterized activation energy of 69.6 kJ/mol . This quantitative parameter enables process engineers to model polymerization rates, design heating profiles, and optimize curing cycles—data that is not readily available for the 2,4- and 2,6-isomers in comparable polyimide systems.

Regulatory-Sensitive Industrial Applications Requiring Carcinogen Documentation

In industrial settings where procurement specifications explicitly exclude or require documentation for IARC-classified or NTP-listed carcinogens, 3,5-diaminotoluene presents a lower regulatory documentation burden than 2,4-diaminotoluene. The latter is classified as IARC Group 2B (possibly carcinogenic to humans) and is listed in the NTP Report on Carcinogens [2][3], whereas 3,5-DAT is not individually classified or listed by either authoritative body [3].

Quality Control and Analytical Method Development for Isomer Purity Verification

Quality control laboratories and analytical method developers requiring validated chromatographic methods for 3,5-diaminotoluene can utilize established reverse-phase HPLC conditions using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [4]. This method is scalable for both analytical and preparative applications and can be adapted for mass spectrometry compatibility by substituting formic acid for phosphoric acid [4]. Such validated methods support identity confirmation and purity assessment in procurement receiving workflows.

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